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Compound of Interest

Compound Name: 3-(Azepan-1-ylmethyl)benzamide

Cat. No.: B7503343

Get Quote

Introduction & Molecule Profile[1]
3-(Azepan-1-ylmethyl)benzamide represents a classic "privileged structure" in medicinal

chemistry, combining a polar hydrogen-bonding amide motif with a lipophilic, basic azepane

ring. This duality presents specific analytical challenges: the amide requires polar retention

capability, while the basic tertiary amine (

) is prone to severe peak tailing on standard silica columns due to silanol interactions.

Physicochemical Profile (Predicted)
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Property Value / Description Analytical Implication

Formula
MW: 232.32 g/mol .

Monoisotopic Mass: 232.15

Basicity (

)
~10.2 (Azepane N)

Requires high pH buffers or

ion-pairing for HPLC.

LogP ~1.8 - 2.2
Moderately lipophilic; suitable

for Reverse Phase (RP-LC).

Chromophore
Benzamide (

nm)

UV detection is viable but

requires low-cutoff solvents.

Spectroscopic Identification (Identity Pillar)
Mass Spectrometry (ESI-MS/MS)
Objective: Confirm molecular weight and structural connectivity. Methodology: Direct infusion

into ESI-Q-TOF or Triple Quadrupole.

Ionization Mode: Electrospray Ionization Positive (ESI+). The basic azepane nitrogen

protonates readily.

Parent Ion:

Key Fragmentation Pathway (MS/MS):

Loss of Amide: Cleavage of the amide group is less common than benzylic cleavage.

Benzylic Cleavage (Dominant): Rupture of the

bond between the methylene bridge and the azepane ring.

Tropylium Ion Formation: The benzyl fragment often rearranges to a stable tropylium ion (

) or substituted tropylium.

DOT Diagram: Proposed Fragmentation Logic
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Figure 1: Predicted ESI+ MS/MS fragmentation pathway focusing on the benzylic C-N bond

cleavage.

Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-

(Preferred for amide proton visibility) or

.

NMR (400 MHz, DMSO-

):

7.9 - 7.4 ppm (m, 4H): Aromatic protons (meta-substitution pattern).

7.3 ppm (br s, 2H):

protons (Exchangeable with

).

3.6 ppm (s, 2H): Benzylic

connecting ring to azepane.

2.6 ppm (m, 4H):

-protons of azepane ring (

).
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1.6 ppm (m, 8H):

-protons of azepane ring.

Chromatographic Purity Profiling (Purity Pillar)
The high basicity of the azepane ring is the critical factor. Standard acidic methods (pH 3) often

fail to suppress silanol interactions, leading to broad peaks. We recommend Method A (High

pH) as the primary protocol for superior peak shape and loading capacity.

Method A: High pH Reverse Phase (Recommended)
Rationale: At pH 10.5, the tertiary amine is deprotonated (neutral), eliminating ionic

interaction with silanols and increasing retention on the hydrophobic stationary phase.

Column: Waters XBridge

BEH (or equivalent Hybrid Particle technology), 3.5 µm, 4.6 x 100 mm. Note: Do not use
standard silica columns at this pH.

Mobile Phase A: 10 mM Ammonium Bicarbonate (

), adjusted to pH 10.5 with

.

Mobile Phase B: Acetonitrile (MeCN).

Gradient:

0 min: 5% B

10 min: 95% B

12 min: 95% B

12.1 min: 5% B

Flow Rate: 1.0 mL/min.[1]
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Detection: UV @ 230 nm (Amide band) and 254 nm.

Method B: Low pH with Ion Pairing (Alternative)
Rationale: If high-pH stable columns are unavailable, use TFA. The trifluoroacetate anion

pairs with the protonated amine, masking the charge and improving shape.

Column: Agilent Zorbax SB-C18 (StableBond), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

Mobile Phase B: Acetonitrile + 0.1% TFA.

Gradient: Similar to Method A.

DOT Diagram: HPLC Method Selection Strategy

Start: Method Development
Analyte: Basic Amine (pKa ~10)

Is High-pH Stable Column
(Hybrid/Polymer) Available?

Method A: High pH (pH 10.5)
Buffer: NH4HCO3

Result: Neutral amine, sharp peak

Yes (Preferred)

Method B: Low pH (pH < 3)
Additive: 0.1% TFA

Result: Ion-paired amine

No

Click to download full resolution via product page

Figure 2: Decision tree for selecting the optimal chromatographic condition based on column

availability.

Physicochemical Protocols (Developability Pillar)
Aqueous Solubility & pH Profiling
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Protocol:

Prepare buffer solutions at pH 1.2, 4.5, 6.8, and 10.0.

Add excess solid 3-(Azepan-1-ylmethyl)benzamide to 1 mL of each buffer.

Shake for 24 hours at 25°C.

Filter (0.22 µm PTFE) and analyze filtrate via HPLC (Method A).

Expected Result: High solubility at pH 1.2 (protonated); low solubility at pH 10 (neutral

species precipitates).

pKa Determination (Potentiometric Titration)
Protocol:

Dissolve 5 mg of compound in a mixed solvent system (e.g., Water/Methanol 50:50) to

ensure solubility across the pH range.

Titrate with 0.1 M HCl and 0.1 M NaOH using an autotitrator (e.g., Sirius T3).

Yasuda-Shedlovsky Extrapolation: Extrapolate the measured

in solvent mixtures back to 0% organic solvent to obtain the aqueous

.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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